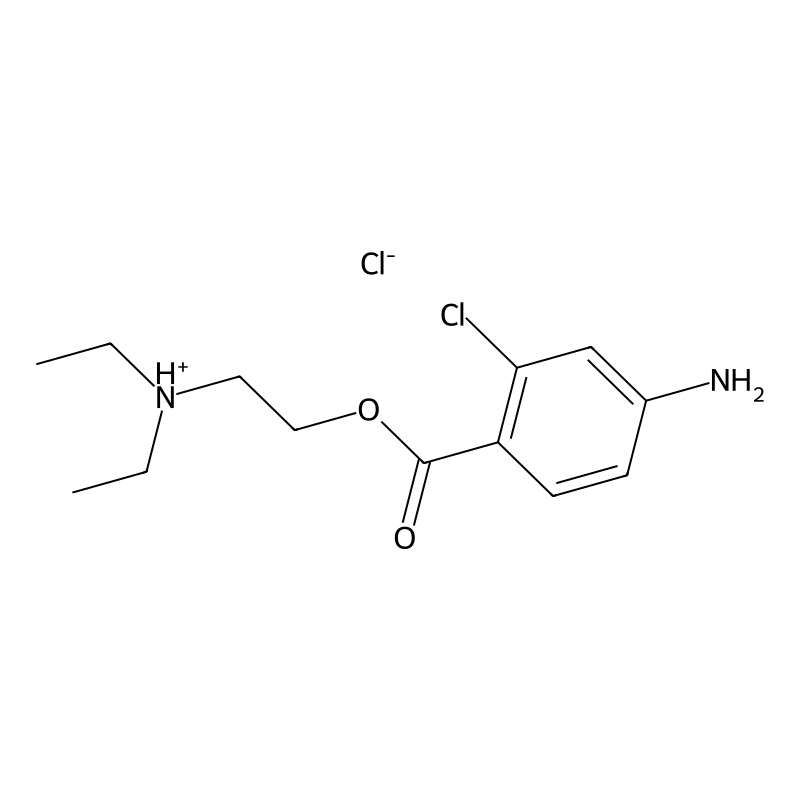

Chloroprocaine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

chloroprocaine hydrochloride mechanism of action sodium channels

Mechanism of Action: Molecular Interaction with Sodium Channels

Chloroprocaine exerts its anesthetic effect by decreasing nerve membrane permeability to sodium ions, which inhibits the initiation and propagation of nerve impulses [1] [2] [3].

- Primary Molecular Target: The cytoplasmic region of the alpha subunit of voltage-gated sodium channels (Navs) [1] [2]. By binding to this site, chloroprocaine physically blocks the sodium channel pore, preventing sodium influx and the subsequent rise in the action potential [1] [4].

- State-Dependent Block: Local anesthetics like chloroprocaine exhibit a higher affinity for Navs in their inactivated state, which is a key principle of "use-dependent" or "phasic" block. This means the drug's effect is greater in rapidly firing neurons [4].

- Access Pathway: Research on Nav structures indicates that local anesthetics can access their binding site within the channel pore through hydrophobic side fenestrations that face the lipid membrane, a pathway known as the "tonic block" route [4].

The following diagram illustrates how chloroprocaine achieves a state-dependent block of the sodium channel:

Chloroprocaine preferentially binds to and stabilizes the inactivated state of the sodium channel, leading to a reversible block.

Key Pharmacological Properties & Quantitative Data

Chloroprocaine's clinical profile is defined by its specific physicochemical properties and pharmacokinetic parameters [1] [2].

Table 1: Physicochemical & Pharmacokinetic Profile of Chloroprocaine

| Property | Value / Characteristic | Impact on Clinical Profile |

|---|---|---|

| Chemical Class | Amino Ester [4] | Rapidly metabolized in plasma by pseudocholinesterase [1]. |

| pKa | 8.7 [2] | High pKa means more ionized molecules at physiological pH (7.4), typically slowing onset. However, high dosing mitigates this, leading to a fast onset [2]. |

| Partition Coefficient | Low (Low Lipophilicity) [2] | Correlates with its low potency and short duration of action [2]. |

| Protein Binding | One of the lowest among clinical local anesthetics [1] [2] | Contributes to its short duration of action [2]. |

| Onset of Action | 6 to 12 minutes [1] [2] | Rapid onset suitable for short procedures. |

| Duration of Action | Up to 60 minutes [1] [2] | Short duration, ideal for ambulatory surgery. |

| Plasma Half-Life (in vitro) | Adults: 21-25 sec; Neonates: 43 sec [1] | Extremely rapid metabolism minimizes risk of systemic toxicity. |

The progression of anesthesia follows a principle of differential nerve blockade, where different nerve fiber types are blocked in a specific sequence based on their sensitivity to the drug [2].

The sequence of neurological function loss under local anesthesia, from most to least sensitive.

Structural Insights & Experimental Approaches

Understanding chloroprocaine's mechanism has been advanced by structural biology and specific electrophysiological techniques.

- Structural Biology: Cryo-electron microscopy (cryo-EM) structures of human Nav channels (e.g., Nav1.4, PDB: 6AGF) provide atomic-level insight into the drug-binding pocket within the channel's inner pore [4] [5]. These structures confirm that the S6 helices form the inner vestibule, with specific residues critical for local anesthetic binding [4].

- Key Experimental Models: The voltage-clamp technique on heterologously expressed Nav subtypes in cells (e.g., HEK293, Xenopus oocytes) is fundamental for characterizing chloroprocaine's biophysical effects [4]. This allows researchers to measure:

- Tonic Block: The block observed at rest, indicating access through the membrane.

- Use-Dependent Block: The enhanced block that develops during high-frequency channel stimulation, indicating state-dependent binding.

- Affinity for Different Nav Isoforms: Chloroprocaine blocks various Nav isoforms (SCN1A, SCN2A, etc.), which can be tested systematically [6].

Table 2: Summary of Key Experimental Methodologies for Investigating Mechanism of Action

| Methodology | Application in Chloroprocaine Research | Key Measurable Outcomes |

|---|---|---|

| Heterologous Expression & Voltage-Clamp | Express a single Nav subtype (e.g., Nav1.7) in a host cell to study drug effects in isolation [4]. | Half-maximal inhibitory concentration (IC50), binding and unbinding kinetics, state-dependent affinity. |

| Structural Biology (Cryo-EM) | Determine the 3D structure of Nav channels, potentially with a bound local anesthetic [4] [5]. | Identification of binding site residues, molecular docking studies, understanding access pathways. |

| In Vivo Nerve Block Models | Assess the drug's efficacy and duration in an intact biological system (e.g., sciatic nerve block in rats). | Onset time, duration of sensory and motor block, minimum local anesthetic concentration (MLAC). |

Comparative Toxicology and Clinical Safety

Chloroprocaine's rapid hydrolysis by plasma pseudocholinesterase is a key safety feature, resulting in a very short in vitro plasma half-life of approximately 21-25 seconds in adults [1]. This rapid metabolism significantly lowers the potential for systemic toxicity compared to amide-type local anesthetics [2].

- Metabolism: It is rapidly metabolized in plasma by pseudocholinesterase, and in ocular tissues by nonspecific esterases. The hydrolysis produces β-diethylaminoethanol and 2-chloro-4-aminobenzoic acid [1].

- Toxicity Considerations: Despite its safety profile, toxic blood concentrations can still occur from intravascular injection or overdose. Effects can include:

References

- 1. Chloroprocaine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Chloroprocaine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. : Package Insert / Prescribing Information Chloroprocaine [drugs.com]

- 4. Sodium Channels and Local Anesthetics—Old Friends ... [frontiersin.org]

- 5. 6AGF: Structure of the human voltage-gated sodium ... [rcsb.org]

- 6. KEGG DRUG: Chloroprocaine hydrochloride [kegg.jp]

chloroprocaine pharmacokinetics plasma half-life pseudocholinesterase

Chloroprocaine Pharmacokinetic Data at a Glance

The table below summarizes key quantitative data from recent studies. The in vivo plasma half-life is more than an order of magnitude longer than the in vitro half-life.

| Parameter | *In Vitro* Half-Life (in plasma) | *In Vivo* Half-Life (Intraperitoneal, Cesarean Delivery) | *In Vivo* Plasma Concentrations (Intraperitoneal) |

|---|

| Value | 21 ± 2 seconds (Adults, Males) 25 ± 1 seconds (Adults, Females) 43 ± 2 seconds (Neonates) [1] | 5.3 minutes (95% CI: 4.0 - 6.6) [2] | Peak Plasma Concentration (C~max~) at 5 minutes post-dose [2]: • 1% solution (n=5): 64.8 ng/mL (6.5 µg/kg) • 2% solution (n=5): 28.7 ng/mL (2.9 µg/kg) • 3% solution (n=5): 799.2 ng/mL (79.9 µg/kg) | | Metabolism | Rapid hydrolysis by plasma pseudocholinesterase [1] | Metabolism by pseudocholinesterase; half-life is dependent on systemic absorption rates [2] | All concentrations remained well below the predefined safe exposure level (970 µg/kg) and levels associated with clinical symptoms of local anesthetic systemic toxicity (LAST) [2]. |

Detailed Experimental Protocols

Here are the methodologies from key studies that generated the pharmacokinetic data.

Intraperitoneal Pharmacokinetics in Cesarean Delivery

This 2022 prospective, multiple-dose escalation study was designed to determine the in vivo half-life of chloroprocaine [2].

- Study Population: Women aged 18-50 undergoing cesarean delivery with spinal anesthesia. Three cohorts received 40 mL of 1% (n=5), 2% (n=5), or 3% (n=5) chloroprocaine after fetal extraction [2].

- Intervention: Chloroprocaine was administered intraperitoneally before uterine closure [2].

- Sample Collection: Maternal blood samples were drawn before administration and at 1, 5, 10, 20, and 30 minutes after dosing [2].

- PK Analysis: Pharmacokinetic analysis was performed on the samples to estimate the in vivo half-life and peak plasma concentrations (C~max~) [2].

- Tolerability Assessment: Patients were prospectively monitored for any clinical signs of local anesthetic systemic toxicity (LAST) [2].

HPLC-MS/MS Analysis for Chloroprocaine and Metabolite

A 2018 study on a chloroprocaine-loaded hydrogel device provides a detailed analytical method suitable for pharmacokinetic studies [3].

- Analytical Method: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) [3].

- Analyte Separation:

- Mass Spectrometry Detection:

- Quantification: Calibration curves were generated using weighted (1/x) linear regression for chloroprocaine and its metabolite ACBA [3].

The Crucial Role of Pseudocholinesterase

Chloroprocaine is an ester-type local anesthetic, and its unique pharmacokinetic profile is defined by metabolism via the pseudocholinesterase enzyme (also known as butyrylcholinesterase) [4] [1].

- Metabolic Pathway: Pseudocholinesterase rapidly hydrolyzes chloroprocaine in the plasma, breaking it down into its primary metabolites, 2-chloro-4-aminobenzoic acid (ACBA) and β-diethylaminoethanol [3] [1]. ACBA is an inactive metabolite, and it is this rapid hydrolysis that is responsible for the drug's short in vitro half-life and low systemic toxicity potential [2] [1].

- Clinical Implications of Deficiency: Pseudocholinesterase deficiency, which can be inherited or acquired, impairs this metabolic pathway [4] [5]. A case report documented a prolonged epidural block of 3 hours (normally 45-60 minutes) in a postpartum patient with pseudocholinesterase deficiency, highlighting that the clinical duration of action can be significantly extended in affected individuals [6].

The following diagram illustrates the metabolic pathway and the key clinical consequence of enzyme deficiency.

> Chloroprocaine is rapidly metabolized by pseudocholinesterase (PChE). A deficiency in this enzyme can lead to prolonged clinical effects.

Experimental Workflow for Pharmacokinetic Studies

For a comprehensive view, the diagram below outlines a generalized workflow for conducting a pharmacokinetic study of chloroprocaine, integrating elements from the cited protocols.

> Generalized workflow for a chloroprocaine pharmacokinetic study, from design to data analysis.

References

- 1. : Package Insert / Prescribing Information Chloroprocaine [drugs.com]

- 2. and Tolerability of Intraperitoneal Pharmacokinetics ... Chloroprocaine [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo quantification of chloroprocaine release from an... [pmc.ncbi.nlm.nih.gov]

- 4. Pseudocholinesterase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pseudocholinesterase deficiency - Genetics [medlineplus.gov]

- 6. A prolonged chloroprocaine epidural block in a postpartum patient... [pubmed.ncbi.nlm.nih.gov]

what is chloroprocaine hydrochloride ester local anesthetic

Fundamental Chemical and Pharmacological Profile

The table below summarizes the core properties of chloroprocaine hydrochloride:

| Property | Description |

|---|---|

| Chemical Name | 2-diethylaminoethyl-4-amino-2-chloro-benzoate [1] |

| Molecular Formula | C13H19ClN2O2 • HCl [2] |

| Molecular Weight | 307.22 g/mol [2] |

| Drug Class | Ester local anesthetic [3] [4] |

| Chemical Structure | Differs from procaine by presence of a chlorine atom on the benzene ring [4] |

| pKa | 8.7 [3] [1] |

| Mechanism of Action | Reversible inhibition of voltage-gated sodium channels, increasing nerve excitation threshold and slowing impulse propagation [3] [2] |

| Primary Metabolites | β-diethylaminoethanol and 2-chloro-4-aminobenzoic acid [2] |

| Metabolism | Rapid hydrolysis by plasma pseudocholinesterase [3] [2] |

Clinical Formulations and Approved Indications

Chloroprocaine is available in several concentrations, each tailored for specific anesthetic pathways.

| Route of Administration | Common Formulations | Primary Clinical Indications |

|---|---|---|

| Infiltration & Peripheral Nerve Block | 1%, 2% solutions [3] [4] | Minor surgical procedures [3] [1] |

| Epidural & Caudal Block | 2%, 3% preservative-free solutions [3] [4] [2] | Fast-onset anesthesia, especially in obstetrics for urgent cesarean delivery [3] |

| Spinal (Intrathecal) | 1% preservative-free solution [3] [5] | Short-duration lower extremity and abdominal surgery (up to 40-60 mins) [3] [5] |

| Ophthalmic | Topical gel [1] [6] | Ocular surface anesthesia [1] |

Dosing and Pharmacokinetics in Clinical Practice

Correct dosing is critical for efficacy and safety, and varies by procedure and patient status.

| Parameter | Infiltration / Peripheral Block | Epidural Block | Spinal Anesthesia |

|---|

| Maximum Single Dose | Without epinephrine: 11 mg/kg (max 800 mg) [3] [4] With epinephrine (1:200,000): 14 mg/kg (max 1000 mg) [3] [4] | Typical volume: 15-25 mL of 2-3% solution (300-750 mg) [4] | Common dose: 40-50 mg [3] [5] | | Onset of Action | Within 6-12 minutes [4] [2] | Rapid, within 6-12 minutes [2] | Very rapid, 3-5 minutes [1] | | Duration of Action | Without epinephrine: 30-60 minutes [4] With epinephrine: 60-90 minutes [4] | 30-60 minutes [3] | Approximately 40 minutes (motor block) [1] |

Special Population Dosing

- Obstetric Patients: 3% solution is standard for epidural anesthesia during cesarean delivery; large doses can be used due to low maternal and fetal toxicity [3].

- Geriatric, Debilitated, or Acutely Ill Patients: Use reduced doses commensurate with age and physical status [4] [2].

- Pediatric Patients (>3 years): Maximum dose of 11 mg/kg for infiltration or peripheral nerve block [4].

Mechanism of Action and Experimental Insights

Chloroprocaine exerts its anesthetic effect by reversibly binding to the intracellular portion of voltage-gated sodium channels in nerve membranes. This binding decreases membrane permeability to sodium ions, inhibiting the depolarization phase of the action potential and preventing nerve impulse propagation [3] [2].

The diagram below illustrates the cellular mechanism and the concept of differential nerve blockade:

This mechanism underlies the clinical principle of differential blockade, where different nerve fiber types exhibit varying sensitivity. Sympathetic fibers are blocked first, followed by sensory fibers for pain and temperature, and finally motor fibers, which are most resistant [3].

Safety, Toxicity, and Contraindications

| Aspect | Key Considerations |

|---|---|

| Common Adverse Effects | Procedural pain, hypotension, bradycardia, nausea, headache [3] [5]. High neural block can cause "total spinal" anesthesia with apnea and loss of consciousness [3]. |

| Systemic Toxicity (LAST) | CNS effects (restlessness, tremors, convulsions) and cardiovascular depression (bradycardia, cardiac arrest) [3] [2]. Risk is low due to rapid metabolism [3]. |

| Neurotoxicity (Historical) | Past neurological deficits linked to inadvertent intrathecal injection of high epidural doses and preservatives (sodium bisulfite, EDTA) [3] [1] [7]. Modern preservative-free formulations have a much-improved safety profile [3] [7]. |

| Contraindications | Known allergy to PABA (para-aminobenzoic acid) or ester local anesthetics [3] [4] [5]. Not for intravenous regional anesthesia [5]. |

| Important Precautions | Use with caution in patients with cardiac conduction issues, severe hepatic disease, pseudocholinesterase deficiency, or in debilitated/elderly patients [2] [5]. |

Research and Development Insights

Comparative Clinical Performance

Recent studies reinforce chloroprocaine's role in fast-track anesthesia. A 2025 retrospective cohort study compared chloroprocaine and bupivacaine for spinal anesthesia in short-duration surgery [7].

- Primary Outcome: Time from Post-Anesthesia Care Unit (PACU) admission to discharge was 36 minutes shorter with chloroprocaine, though not statistically significant (p=0.07) [7].

- Key Secondary Outcome: Time to meeting PACU discharge criteria was significantly shorter (48 minutes, p<0.001) for the chloroprocaine cohort, demonstrating more rapid recovery of physiological function [7].

Analytical and Formulation Development

A patent detailing topical chloroprocaine formulations outlines a methodology for creating a stable, sterile ophthalmic gel, involving [6]:

- Solution Preparation: Dissolving chloroprocaine HCI in purified water.

- Gel Formation: Adding a thickening agent (e.g., hydroxyethyl cellulose) under controlled stirring.

- pH Adjustment: Modifying pH to a target range (e.g., 4.0-6.0) to optimize stability.

- Sterilization and Packaging: Using aseptic filtration and packaging under a nitrogen atmosphere to minimize oxidative degradation [6].

Chloroprocaine's rapid metabolism and short duration make it an excellent candidate for procedures requiring quick recovery. Its recent reintroduction in preservative-free forms has revitalized its use in spinal anesthesia, addressing historical safety concerns while meeting the demand for efficient ambulatory anesthesia [3] [7].

References

- 1. - Wikipedia Chloroprocaine [en.wikipedia.org]

- 2. DailyMed - CHLOROPROCAINE injection, solution HYDROCHLORIDE [dailymed.nlm.nih.gov]

- 3. Chloroprocaine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Monograph for... - Drugs.com this compound [drugs.com]

- 5. Ampres 10 mg/ml solution for injection - Summary of Product... [medicines.org.uk]

- 6. US10792271B2 - Topical formulations of chloroprocaine ... [patents.google.com]

- 7. Impact of Short-Acting Spinal Anesthetic on Discharge from ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Chloroprocaine Pharmacodynamics: Cardiovascular and CNS Effects

Introduction and Clinical Pharmacology

Chloroprocaine is an ester-type local anesthetic characterized by its rapid onset and short duration of action, making it particularly valuable in clinical settings requiring fast-acting anesthesia with minimal residual effects. As a sodium channel antagonist, it belongs to the aminoester class and is structurally derived from procaine through the addition of a chlorine moiety to the aromatic ring. This chemical modification significantly enhances its metabolic profile, as chloroprocaine undergoes rapid hydrolysis by plasma pseudocholinesterases, resulting in an exceptionally short plasma half-life of approximately 21-25 seconds in adults and 43 seconds in neonates. [1] [2]

The clinical applications of chloroprocaine span various anesthesia techniques, including infiltration, peripheral nerve blocks, and epidural anesthesia, with recent reintroduction of preservative-free formulations for spinal anesthesia. Its rapid metabolic clearance translates to a favorable systemic toxicity profile, allowing administration of relatively high doses (up to 11 mg/kg without epinephrine, 14 mg/kg with epinephrine) while maintaining low risks of systemic toxicity. This characteristic is particularly advantageous in obstetric anesthesia, where minimal placental transfer prevents fetal exposure to significant drug concentrations. The pharmacodynamic properties of chloroprocaine manifest through complex interactions with both the central nervous and cardiovascular systems, exhibiting characteristic dose-dependent effects that warrant thorough understanding by clinicians and researchers alike. [1] [2]

Molecular Mechanisms of Action

Sodium Channel Blockade

The primary mechanism of action of chloroprocaine, shared with all local anesthetics, involves reversible inhibition of voltage-gated sodium channels in neuronal membranes. Specifically, chloroprocaine binds to the alpha subunit on the cytoplasmic region of these channels, decreasing membrane permeability to sodium ions and thereby inhibiting depolarization and action potential propagation. This binding activity results in several measurable electrophysiological effects: increased threshold for electrical excitation, slowed propagation of nerve impulses, and reduced rate of action potential rise. The binding affinity is state-dependent, with higher affinity for activated and inactivated channels compared to resting channels, resulting in preferential suppression of actively firing neurons. [3] [2]

The molecular interactions between chloroprocaine and sodium channels involve both hydrophobic and hydrophilic pathways. The lipophilic aromatic ring enables the molecule to penetrate the neuronal membrane, while the hydrophilic amine group interacts with the channel pore from the cytoplasmic side. The chlorine substitution at the ortho position of the benzene ring (compared to procaine) influences both lipid solubility and metabolism, contributing to chloroprocaine's distinct pharmacodynamic profile characterized by rapid onset but relatively low potency compared to more lipophilic agents like bupivacaine. [2] [4]

Differential Nerve Blockade

Nerve fibers exhibit variable sensitivity to local anesthetics based on their diameter, myelination status, and firing frequency. Chloroprocaine exhibits the phenomenon of differential blockade, where distinct neuronal populations demonstrate different susceptibility to conduction blockade. The progression of anesthesia typically follows a predictable sequence:

- Sympathetic fibers (most sensitive)

- Pain and temperature sensory fibers

- Touch, pressure, and proprioception sensory fibers

- Motor fibers (least sensitive)

This differential sensitivity forms the physiological basis for the clinical observation that sympathetic blockade occurs at lower concentrations, sensory blockade at intermediate concentrations, and motor blockade requires the highest concentrations. The table below summarizes the relationship between nerve fiber characteristics and sensitivity to chloroprocaine: [1] [2]

Table 1: Differential Nerve Blockade by Chloroprocaine

| Nerve Fiber Type | Function | Diameter | Myelination | Sensitivity to Chloroprocaine |

|---|---|---|---|---|

| B fibers | Preganglionic sympathetic | Small | Light | Highest |

| A-delta fibers | Pain, temperature | Small | Light | High |

| A-beta fibers | Touch, pressure | Medium | Heavy | Moderate |

| A-alpha fibers | Motor function | Large | Heavy | Lowest |

The clinical implications of this differential blockade are significant, as they explain why patients may experience sympathetic blockade (with potential hypotension) before achieving adequate surgical anesthesia, and why motor function typically returns before sensory function fully resolves. Understanding this progression is essential for proper clinical management of patients receiving regional anesthesia with chloroprocaine. [2]

Central Nervous System (CNS) Effects

Concentration-Dependent Effects

Chloroprocaine exerts biphasic effects on the central nervous system that are directly dependent on plasma concentrations. At therapeutic concentrations, chloroprocaine has minimal clinically detectable CNS effects due to rapid metabolism and limited distribution across the blood-brain barrier. However, as plasma concentrations rise into the toxic range, characteristic patterns of neurological excitation followed by depression emerge. The progression of CNS toxicity follows a predictable sequence that can be correlated with approximate plasma concentrations: [1] [3]

Table 2: CNS Effects of Chloroprocaine at Increasing Plasma Concentrations

| Plasma Concentration | Clinical Manifestations | Underlying Physiology |

|---|---|---|

| Therapeutic levels | No apparent CNS effects | GABAergic tone unaffected |

| Mild elevation | Restlessness, anxiety, tinnitus | Early cortical disinhibition |

| Moderate elevation | Tremors, shivering, muscular twitching | Subcortical excitation |

| Significant toxicity | Tonic-clonic seizures | Generalized cortical hyperactivity |

| Severe toxicity | CNS depression, coma, respiratory arrest | Generalized neuronal depression |

The initial excitatory phase results from selective blockade of inhibitory cortical neurons, effectively removing their restraining influence on excitatory pathways. As concentrations increase, both inhibitory and excitatory neurons become depressed, leading to the generalized CNS depression observed with severe overdose. It is important to note that in some cases, the depressant phase may occur without a recognizable excitatory phase, particularly with rapid intravascular injection. [1] [2]

Comparative CNS Toxicity Profiles

Experimental studies in animal models have quantified the relative CNS toxicity of chloroprocaine compared to other local anesthetics. A rodent study comparing chloroprocaine with prilocaine demonstrated that chloroprocaine has a higher threshold for CNS toxicity, requiring significantly larger doses to produce seizure activity (70 mg/kg versus 53 mg/kg for prilocaine). The same study reported that doses producing seizure activity on EEG are substantially higher than those used in clinical practice (typically <10 mg/kg), indicating a wide safety margin for clinical use. [5]

The rapid metabolism of chloroprocaine by plasma pseudocholinesterases represents a key protective mechanism against CNS toxicity. With an in vitro plasma half-life of just 21±2 seconds in males and 25±1 seconds in females, toxic plasma concentrations are unlikely to persist without continuous infusion or repeated large boluses. This metabolic characteristic makes chloroprocaine particularly advantageous in settings where large total doses are required, such as prolonged surgical procedures using continuous epidural techniques. [1] [2]

Figure 1: Concentration-Dependent Progression of Chloroprocaine CNS Effects

Cardiovascular System Effects

Direct Myocardial and Vascular Effects

Chloroprocaine exerts dose-dependent effects on the cardiovascular system that are generally minimal at therapeutic concentrations but can become significant with systemic toxicity. The primary cardiovascular actions include:

Direct myocardial effects: At therapeutic concentrations, chloroprocaine causes minimal changes in cardiac conduction, excitability, refractoriness, and contractility. However, at toxic concentrations, it potently depresses cardiac excitability and slows conduction, potentially leading to atrioventricular block and ultimately cardiac arrest. [1] [3]

Vascular effects: The peripheral vascular effects of chloroprocaine are complex and dose-dependent. At low concentrations, it may cause mild vasoconstriction, while at higher concentrations, it typically produces peripheral vasodilation through direct smooth muscle relaxation and central-mediated suppression of sympathetic vasomotor tone. [1]

Hemodynamic consequences: The combination of myocardial depression and peripheral vasodilation can lead to significant decreases in cardiac output and arterial blood pressure. In severe overdose, this may progress to cardiovascular collapse. [1] [2]

The cellular mechanisms underlying chloroprocaine's cardiovascular effects primarily involve inhibition of cardiac sodium channels, similar to its action in neuronal tissues. This reduces the intensity and rate of depolarization in cardiac conducting tissues, potentially causing bradycardia and conduction abnormalities. Additionally, at high concentrations, chloroprocaine may interfere with calcium handling in both cardiac and vascular smooth muscle, contributing to negative inotropic effects and vasodilation. [1] [2]

Comparative Cardiovascular Toxicity

Experimental models have demonstrated that chloroprocaine has a favorable cardiovascular safety profile compared to other local anesthetics. In rat models, the dose of chloroprocaine required to produce asystole (255 ± 42 mg/kg) was significantly higher than that required for prilocaine (166 ± 45 mg/kg), indicating lower inherent cardiotoxicity. The rate of blood pressure decrease during infusion was also significantly slower with chloroprocaine compared to prilocaine. Importantly, neither local anesthetic demonstrated significant arrhythmogenic properties at clinically relevant concentrations, with arrhythmias typically appearing only immediately before asystole in toxic overdose scenarios. [5]

The clinical implications of these findings are significant, as the cardiovascular safety profile supports the use of chloroprocaine in settings where large doses might be required or where patients have compromised cardiovascular reserve. However, clinicians must remain vigilant for the potential of high neuraxial blocks during epidural or spinal administration, which can cause significant bradycardia and hypotension through sympathetic blockade rather than direct drug toxicity. [2]

Table 3: Cardiovascular Effects of Chloroprocaine at Therapeutic and Toxic Concentrations

| Parameter | Therapeutic Concentrations | Toxic Concentrations |

|---|---|---|

| Heart Rate | Minimal change | Bradycardia, arrhythmias |

| Contractility | Minimal depression | Significant depression |

| Conduction Velocity | Slight slowing | Prolonged PR, QRS intervals |

| Peripheral Resistance | Mild, variable changes | Vasodilation, hypotension |

| Cardiac Output | Maintained | Decreased |

| Blood Pressure | Stable | Hypotension, cardiovascular collapse |

Experimental Models and Methodologies

In Vivo Toxicity Studies

Rodent models have been extensively utilized to quantify the comparative toxicity of chloroprocaine and establish safety margins. The methodology from one such comparative study is detailed below:

- Animal model: Lightly anaesthetized rats instrumented for continuous physiological monitoring

- Drug administration: Continuous intravenous infusion of 0.5% 2-chloroprocaine or 0.5% prilocaine at controlled rates

- Monitoring parameters: Continuous recording of arterial blood pressure, ECG, and EEG

- Toxic endpoints: Predefined markers including seizure activity on EEG, isoelectric EEG, cardiac arrhythmias on ECG, and asystole

- Data analysis: Comparison of doses required to reach each endpoint between the two local anesthetics [5]

This experimental approach demonstrated that chloroprocaine had a significantly wider safety margin than prilocaine, with higher doses required to produce all toxic endpoints. The mean dose producing asystole was 255 mg/kg for chloroprocaine compared to 166 mg/kg for prilocaine. The study also documented a significantly slower rate of blood pressure decline with chloroprocaine infusion, supporting its favorable cardiovascular safety profile. [5]

Clinical Comparative Studies

Human volunteer studies have employed rigorous methodologies to compare chloroprocaine with other local anesthetics:

- Study design: Randomized, double-blind, crossover trials in healthy volunteers

- Interventions: Standardized spinal anesthesia with preservative-free 2-chloroprocaine versus comparator agents (e.g., procaine, lidocaine, or low-dose bupivacaine)

- Assessment parameters:

- Sensory block: Pinprick sensation, transcutaneous electrical stimulation

- Motor block: Bromage scale, return of quadriceps strength

- Functional recovery: Time to ambulation, micturition, discharge readiness

- Adverse effects: Transient neurologic symptoms (TNS), cardiovascular changes

- Statistical analysis: Paired comparisons with appropriate power calculations [6] [7]

These clinical methodologies have demonstrated that spinal chloroprocaine provides similar anesthetic efficacy to lidocaine but with significantly faster resolution of block and lower incidence of TNS. Compared to low-dose bupivacaine, chloroprocaine shows significantly faster motor and sensory block regression, shorter time to ambulation, and earlier discharge eligibility. [6] [7] [8]

Figure 2: Experimental Methodologies for Assessing Chloroprocaine Toxicity and Efficacy

Clinical Implications and Risk Mitigation

Therapeutic Considerations

The unique pharmacodynamic profile of chloroprocaine necessitates specific clinical considerations to optimize therapeutic efficacy while minimizing risks:

Dosing strategies: The maximum recommended dose for infiltration or peripheral nerve block is 11 mg/kg when administered alone (not to exceed 800 mg) or 14 mg/kg when co-administered with 1:200,000 epinephrine (not to exceed 1000 mg). Epinephrine reduces the rate of systemic absorption through vasoconstriction, thereby lowering peak plasma concentrations and extending duration of action. [1] [2]

Obstetric applications: Chloroprocaine is particularly valuable in obstetric anesthesia for urgent cesarean delivery due to its rapid onset (typically 5-10 minutes for epidural anesthesia) and minimal fetal exposure. The drug's rapid metabolism by maternal plasma pseudocholinesterases and high pKa (8.7) that minimizes ion trapping in the relatively acidic fetal circulation contribute to its excellent safety profile in this population. [2] [4]

Outpatient surgery: The short duration of action and rapid recovery profile make chloroprocaine ideal for ambulatory surgical settings. Meta-analyses have demonstrated that spinal chloroprocaine provides significantly faster motor block regression, earlier ambulation, and quicker discharge eligibility compared to low-dose bupivacaine, without increasing complications. [7] [8]

Toxicity Prevention and Management

Vigilant monitoring and systematic approaches are essential for preventing and managing potential adverse effects:

Prevention strategies: Use the lowest effective dose, administer incremental doses with frequent aspiration to detect intravascular placement, consider test doses with epinephrine to identify unintentional intravascular injection, and maintain continuous verbal contact with patients during injection to detect early signs of CNS toxicity. [1] [2]

Systemic toxicity management: Immediate attention to maintaining a patent airway with assisted ventilation using 100% oxygen is paramount. For seizure control, small incremental doses of benzodiazepines are first-line therapy, while cardiovascular support may require fluids, vasopressors, and advanced cardiac life support protocols in severe cases. The availability of lipid emulsion therapy should be ensured whenever large doses of local anesthetics are administered. [1] [3]

Neuraxial complications: Proper identification of the epidural versus intrathecal space is critical, as unintentional intrathecal injection of epidural doses can cause total spinal anesthesia with significant hemodynamic consequences. Additionally, only preservative-free formulations should be used for neuraxial techniques to avoid neurotoxicity associated with additives such as bisulfites or EDTA. [2]

Conclusion

Chloroprocaine represents a valuable therapeutic option in the local anesthetic armamentarium, characterized by its rapid onset, short duration, and favorable safety profile. Its pharmacodynamic effects on both the central nervous and cardiovascular systems follow predictable, concentration-dependent patterns that can be effectively managed through appropriate dosing and monitoring protocols. The comparatively low systemic toxicity of chloroprocaine, attributable to its rapid hydrolysis by plasma esterases, enables its use in clinical scenarios requiring large anesthetic doses or involving vulnerable patient populations.

References

- 1. : Package Insert / Prescribing Information Chloroprocaine [drugs.com]

- 2. Chloroprocaine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. : Uses, Interactions, Chloroprocaine of... | DrugBank Online Mechanism [go.drugbank.com]

- 4. Chloroprocaine - an overview [sciencedirect.com]

- 5. Comparison of acute central nervous system and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Spinal 2-chloroprocaine: a comparison with procaine in ... [pubmed.ncbi.nlm.nih.gov]

- 7. Does spinal chloroprocaine pharmacokinetic profile ... [pubmed.ncbi.nlm.nih.gov]

- 8. Does spinal chloroprocaine pharmacokinetic profile ... [sciencedirect.com]

chloroprocaine hydrochloride solid-state characterization polymorphism

Characteristics of Chloroprocaine Hydrochloride Polymorphs

The table below summarizes the key properties of the two identified polymorphic forms (Mod. I° and Mod. II) as established in the research.

| Characteristic | Mod. I° (Stable Form) | Mod. II (Metastable Form) |

|---|---|---|

| Thermodynamic Stability at Room Temperature | Stable [1] | Metastable [1] |

| Occurrence | Commercial products; crystallization from ethanol [1] | Annealing of the supercooled melt (100-130°C) [1] |

| Melting Point | 175°C [1] | Transforms to Mod. I° before melting [1] |

| Heating Behavior | Melts directly at 175°C [1] | Exhibits an exothermic transition to Mod. I° at ~134°C [1] |

| Enthalpy of Transition/Fusion | ΔfusH: 46.6 ± 0.6 kJ mol⁻¹ [1] | ΔtrsHII-I: -5.0 ± 0.5 kJ mol⁻¹ [1] |

| Kinetic Stability at Room Temperature | Stable indefinitely [1] | Low; transformation to Mod. I° begins within minutes [1] |

| FTIR N-H Band (cm⁻¹) | 3433 cm⁻¹ [1] | 3413 cm⁻¹ [1] |

| Density (from pycnometry) | Lower density [1] | Higher density [1] |

Experimental Characterization Techniques

The identification and characterization of these polymorphs were achieved using a suite of solid-state analysis techniques, as detailed in the research [1]. The workflow below illustrates how these methods were applied to characterize the polymorphic system.

Experimental workflow for characterizing this compound polymorphism

Interpretation of Key Findings

- Thermodynamic Relationship: The system is monotropic, meaning Mod. I° is the thermodynamically stable form across all temperatures below its melting point. The exothermic nature of Mod. II's transition to Mod. I° upon heating definitively confirms this relationship.

- Stability and Handling: The low kinetic stability of Mod. II at room temperature means it has very limited practical utility, as it rapidly converts to the stable Mod. I°.

- Violation of Empirical Rules: This system is a notable case where two common empirical rules in polymorphism are violated.

- The "Density Rule" is violated because the metastable form (Mod. II) has a higher density than the stable form (Mod. I°).

- The "IR Rule" is violated because the N-H stretching band of the stable form (Mod. I°) appears at a higher wavenumber (3433 cm⁻¹) than that of the metastable form (3413 cm⁻¹), which typically suggests weaker hydrogen bonding in the stable form.

Broader Context and Further Research

This study on this compound was part of a larger, systematic investigation into the crystal polymorphism of local anesthetic drugs [2]. The research aimed to uncover relationships between molecular structure and solid-state properties within this pharmaceutically important class of compounds. A key finding of the broader work is that local anesthetics of the ester type (like chloroprocaine) tend to form polymorphs, while those of the amide type have a greater tendency to form hydrates and solvates, likely due to differences in their hydrogen-bonding capabilities [2] [3].

References

chloroprocaine therapeutic categories indications FDA approval

Therapeutic Category & FDA-Approved Indications

Chloroprocaine is classified as a Local Anesthetic (Ester) [1]. Its FDA-approved indications vary by specific formulation, particularly regarding the inclusion of preservatives.

| Formulation Type | Brand Name Examples | Approved Routes & Indications [1] [2] [3] |

|---|---|---|

| With preservatives (e.g., methylparaben) | Nesacaine | Infiltration anesthesia; Peripheral nerve block. |

| Preservative-free | Nesacaine-MPF, Clorotekal, Iheezo | Infiltration anesthesia; Peripheral nerve block; Lumbar & caudal epidural blocks; Ocular surface anesthesia (Iheezo). |

| Preservative-free (Intrathecal) | Clorotekal | Production of subarachnoid block (Spinal anesthesia) in adults. |

Mechanism of Action & Pharmacokinetics

Chloroprocaine exerts its anesthetic effect by reversibly inhibiting voltage-gated sodium channels in neuronal membranes. This inhibition prevents sodium influx, slows nerve impulse propagation, and results in a reversible conduction blockade [1] [4]. The progression of anesthesia typically follows the order of: pain → temperature → touch → proprioception → skeletal muscle tone [1].

The following diagram illustrates the cellular mechanism of action of chloroprocaine:

Key pharmacokinetic parameters that underpin its clinical profile are summarized below:

| Parameter | Profile | Clinical Relevance |

|---|---|---|

| Onset of Action [1] [2] | 6 to 12 minutes | Rapid establishment of anesthesia. |

| Duration of Action [1] [2] | Up to 60 minutes | Suitable for short procedures. |

| Metabolism [1] [2] [4] | Rapid hydrolysis by plasma pseudocholinesterase. | Low potential for systemic toxicity. |

| Plasma Half-Life (in vitro) [1] [2] | Adults: 21-25 sec; Neonates: 43 sec | Very rapid degradation in bloodstream. |

| Protein Binding [1] [4] | Low (one of the lowest among local anesthetics) | Contributes to short duration of action. |

| Excretion [1] [2] | Primarily renal (as metabolites). |

Clinical Applications & Dosing

Chloroprocaine's rapid onset and short duration make it ideal for specific clinical scenarios.

| Clinical Scenario | Typical Dosing (Adults) | Notes & Considerations |

|---|---|---|

| Spinal Anesthesia (short procedures) [2] [5] | Preservative-free 1% solution: 30–50 mg intrathecal. | Dose-dependent duration: 40-50 mg provides longer block than 30 mg [5]. |

| Epidural Anesthesia (e.g., Cesarean delivery) [2] [4] | Preservative-free 3% solution: 15–25 mL (includes test dose). | A test dose (e.g., 3 mL of 3%) is recommended to rule out intravascular/subarachnoid catheter placement [2] [3]. |

| Infiltration & Peripheral Nerve Block [2] | Varies by procedure. Maximum single dose: 11 mg/kg (without epinephrine) or 14 mg/kg (with epinephrine). | Use smallest effective dose and concentration. |

| Ocular Surface Anesthesia [1] | Topical formulation (Iheezo). | Approved by FDA in September 2022 [1]. |

Experimental Protocol: Pharmacokinetic Study

For research on the pharmacokinetics of intrathecal chloroprocaine, you can adapt the following methodology from a clinical trial [5].

- Objective: To determine the systemic exposure and pharmacokinetic profile of chloroprocaine and its metabolite (CABA) after intrathecal administration.

- Study Design: Prospective, randomized, single-center study in patients undergoing lower limb procedures under spinal anesthesia with chloroprocaine HCl 1% [5].

- Intervention: Patients randomized to receive one of three intrathecal doses: 30 mg, 40 mg, or 50 mg [5].

- Blood & Urine Sampling:

- Bioanalysis: Chloroprocaine and CABA concentrations are determined using a validated liquid chromatography tandem mass spectrometry (LC-MS/MS) method [5].

Safety and Tolerability

- Contraindications: Known hypersensitivity to chloroprocaine, other PABA-ester anesthetics, or any component of the formulation. Not for use with sulfa drugs, as a metabolite inhibits sulfonamides [2] [6] [3].

- Adverse Effects:

- Historical Note: Past neurological injuries linked to inadvertent intrathecal injection of large epidural doses containing preservatives (sodium bisulfite, EDTA). Use only preservative-free formulations for neuraxial anesthesia [4] [8].

Conclusion for Researchers

Chloroprocaine is a versatile ester local anesthetic with a compelling profile for short-duration anesthesia. Its rapid metabolism and low systemic toxicity are major advantages, especially in obstetric and ambulatory surgery settings.

The recent FDA approval of a preservative-free formulation for spinal anesthesia has revitalized its use, providing a reliable option with a favorable safety profile for procedures lasting less than an hour. For drug development professionals, chloroprocaine represents a model for optimizing a short-acting anesthetic and underscores the critical importance of formulation (preservative-free) for specific routes of administration.

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online Chloroprocaine [go.drugbank.com]

- 2. Chloroprocaine (Professional Patient Advice) [drugs.com]

- 3. : Package Insert / Prescribing Information Chloroprocaine [drugs.com]

- 4. Chloroprocaine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Spinal anaesthesia with Chloroprocaine HCl 1% for elective lower... [bmcanesthesiol.biomedcentral.com]

- 6. : Chloroprocaine , Side Effects, Warnings - Indications .com Drugs [drugs.com]

- 7. Chloroprocaine (injection route) - Side effects & uses [mayoclinic.org]

- 8. Chloroprocaine [en.wikipedia.org]

Comprehensive Application Notes and Protocols: Chloroprocaine Epidural Test Dose Procedures

Introduction and Clinical Significance

Epidural anesthesia is a fundamental technique for managing surgical and obstetric pain, but it carries inherent risks of unintended intravascular or intrathecal injection. The administration of a test dose represents a critical safety protocol to identify improper catheter placement before injecting the full therapeutic dose of local anesthetic. Chloroprocaine, an ester-type local anesthetic, is particularly well-suited for test dosing due to its rapid metabolism by plasma cholinesterase and consequently low systemic toxicity potential [1]. Its fast onset of action (typically within 6-12 minutes) allows for quick detection of misplaced epidural catheters, making it a valuable agent for enhancing patient safety during neuraxial anesthesia [2]. These protocols detail the evidence-based procedures for utilizing chloroprocaine in epidural test dosing, providing researchers and clinicians with standardized methodologies for safety verification.

The evolution of chloroprocaine formulations has addressed historical neurotoxicity concerns linked to preservatives. Modern preservative-free preparations (e.g., Nesacaine-MPF, Clorotekal) have eliminated sodium bisulfite and EDTA, which were implicated in localized neurodegenerative changes in early case reports [1]. Contemporary chloroprocaine solutions approved for epidural administration maintain the favorable safety profile required for test dose applications while minimizing potential for adverse neurological outcomes.

Pharmacological Foundation

Mechanism of Action

Chloroprocaine exerts its anesthetic effects through reversible inhibition of voltage-gated sodium channels in neuronal membranes. This mechanism decreases membrane permeability to sodium ions, thereby increasing the threshold for electrical excitation and slowing nerve impulse propagation [1]. The drug exhibits differential nerve blockade, affecting different nerve fiber types at varying concentrations: sympathetic fibers are most susceptible, followed by sensory fibers responsible for pain, temperature, and touch, with motor fibers being most resistant [1].

Despite having a higher pKa (8.7) compared to other local anesthetics—which theoretically should result in slower onset due to more ionized molecules at physiological pH—chloroprocaine provides unexpectedly rapid onset of anesthesia. This paradox is explained by its extremely low risk for systemic toxicity, which permits administration of higher doses that create a large diffusion gradient to drive quick onset [1]. Additionally, chloroprocaine has low lipid solubility (partition coefficient) and the lowest protein binding of clinically used local anesthetics, contributing to its short duration of action [1].

Pharmacokinetic Profile

Table 1: Key Pharmacokinetic Parameters of Chloroprocaine

| Parameter | Characteristics | Clinical Implications |

|---|---|---|

| Onset of Action | 6-12 minutes [2] | Allows rapid assessment of test dose response |

| Duration of Action | 30-60 minutes [2] | Short-lived effects minimize prolonged toxicity risk |

| Metabolism | Hydrolysis by plasma pseudocholinesterase [1] | Rapid inactivation (in vitro t½: 21-25 sec in adults, 43 sec in neonates) [2] |

| Primary Metabolites | β-diethylaminoethanol and 2-chloro-4-aminobenzoic acid [2] | Lacks para-aminobenzoic acid (PABA), reducing allergenic potential |

| Protein Binding | Lowest among clinical local anesthetics [1] | Contributes to short duration of action |

| Placental Transfer | Minimal due to rapid metabolism [1] | Ideal for obstetric anesthesia |

The rapid hydrolysis of chloroprocaine by plasma pseudocholinesterase represents a key pharmacokinetic advantage, particularly for test dosing. This efficient metabolism results in very low peak plasma concentrations compared to other local anesthetics and minimizes the risk of systemic toxicity [1]. The metabolite 2-chloro-4-aminobenzoic acid does not inhibit sulfonamide antibiotics, unlike the PABA metabolite of other ester local anesthetics, further enhancing its safety profile [2].

Chloroprocaine's favorable pharmacokinetic and safety profile is visualized above, highlighting the interconnected processes that make it particularly suitable for epidural test dosing. The rapid hydrolysis pathway significantly reduces systemic toxicity risk, while the neural mechanisms provide the fast onset necessary for effective test dosing.

Test Dose Formulations and Preparation

Approved Formulations

Table 2: Chloroprocaine Formulations for Epidural Anesthesia

| Formulation | Concentration | Preservatives | Approved Uses | Test Dose Volume |

|---|---|---|---|---|

| Nesacaine-MPF | 2% or 3% | Preservative-free [3] [4] | Caudal, lumbar epidural blocks [3] | 3 mL (3%) or 5 mL (2%) [3] |

| Nesacaine | 1% or 2% | Methylparaben (multidose vials) [4] | Infiltration, peripheral nerve block [4] | Not for epidural use [4] |

| Clorotekal | 1% (10 mg/mL) | Preservative-free [4] | Spinal anesthesia only [4] | Not for epidural test dosing |

For epidural test dosing, only preservative-free formulations (Nesacaine-MPF) are recommended, as solutions containing preservatives have been associated with neurotoxicity when inadvertently introduced into the intrathecal space [1]. The 3% concentration is typically preferred for test dosing in lumbar epidural catheters, particularly in the obstetric setting where rapid onset is critical [1].

Epinephrine-Containing Test Doses

The addition of epinephrine to test doses serves as a vascular injection marker and may prolong the duration of anesthesia through vasoconstriction and reduced systemic absorption [3] [1]. To prepare a 1:200,000 epinephrine-chloroprocaine solution:

- Add 0.1 mL of 1:1000 Epinephrine Injection USP to 20 mL of Nesacaine-MPF Injection [3]

- This results in a final concentration of approximately 5 mcg/mL of epinephrine

- The maximum recommended dose with epinephrine is 14 mg/kg, not to exceed 1000 mg total [3]

Note: Epinephrine should not be administered with spinal chloroprocaine as it has been associated with flu-like symptoms including malaise, myalgias, and fever [1]. For epidural test doses, many clinicians prefer epinephrine-containing solutions due to the recognizable cardiovascular responses (tachycardia, hypertension) that occur within 60-90 seconds after intravascular injection [3].

Experimental Protocols

Standard Epidural Test Dose Procedure

Purpose: To verify proper epidural catheter placement and detect unintentional intravascular or intrathecal injection before administering therapeutic doses of local anesthetic.

Materials Required:

- Preservative-free chloroprocaine (2% or 3% solution)

- 5-10 mL syringe

- Epidural catheter and infusion set

- Standard emergency equipment (oxygen, resuscitative drugs, CPR equipment) [2]

Procedure:

- Aspiration: Before injecting, aspirate the epidural catheter gently to check for cerebrospinal fluid (CSF) or blood [2].

- Test Dose Administration:

- Inject 3 mL of 3% chloroprocaine OR 5 mL of 2% chloroprocaine [3]

- Administer slowly over approximately 30 seconds

- Observe continuously for signs of intravascular or intrathecal injection

- Monitoring Protocol:

- Monitor for intravascular injection signs: tinnitus, perioral tingling, metallic taste, dizziness, tachycardia (if epinephrine-containing) [2]

- Monitor for intrathecal injection signs: rapid onset sensory/motor block, lower extremity weakness, hypotension, bradycardia

- Assess vital signs every 2 minutes for 10 minutes post-injection

- Evaluate sensory and motor block every 2 minutes until readiness for surgery is determined [5]

- Interpretation:

- Positive intravascular test: Development of systemic symptoms within 1-2 minutes

- Positive intrathecal test: Development of spinal anesthesia within 3-5 minutes

- Negative test: Absence of concerning symptoms with appropriate epidural anesthesia onset within 6-12 minutes

Note: If the patient is moved after test dose administration, the test dose should be repeated as catheter position may have been displaced [3].

The test dose algorithm above outlines the standardized procedure for detecting catheter misplacement. The critical monitoring period occurs within the first 10 minutes after test dose administration, with specific attention to the differential signs of intravascular versus intrathecal injection.

Special Population Considerations

Obstetric Patients:

- Use 3% chloroprocaine for rapid onset in urgent situations [1]

- The test dose is particularly valuable in pregnancy due to engorged epidural veins increasing risk of intravascular placement [1]

- Chloroprocaine is ideal in obstetrics due to minimal placental transfer and rapid fetal metabolism if any transfer occurs [1]

Elderly/Debilitated Patients:

- Reduce test dose volume by 30-50% depending on patient condition [3]

- Extended monitoring may be required due to potentially increased sensitivity

- Consider comorbidities that may alter drug response (cardiac, hepatic disease)

Pediatric Patients (≥3 years):

- Maximum test dose should not exceed 11 mg/kg without epinephrine [3]

- Use lower concentrations (0.5-1%) for infiltration and 1-1.5% for nerve block [3]

- Closely monitor for systemic toxicity due to smaller margin of safety

Safety and Monitoring Protocols

Management of Adverse Events

Despite the favorable safety profile of chloroprocaine, rigorous monitoring and preparedness for adverse events are essential components of the test dose protocol.

Table 3: Adverse Event Management

| Event Type | Signs & Symptoms | Immediate Management |

|---|

| Local Anesthetic Systemic Toxicity (LAST) | Metallic taste, perioral numbness, tinnitus, visual disturbances, muscle twitching, seizures, cardiovascular collapse [2] | 1. Stop injection 2. Airway management & oxygenation 3. Seizure control (benzodiazepines) 4. Alert for cardiac arrest protocols 5. Lipid emulsion therapy (20% intralipid) | | High Spinal/Total Spinal | Rapidly ascending sensory block, respiratory distress, bradycardia, hypotension, loss of consciousness [1] | 1. Cardiovascular support (vasopressors, IV fluids) 2. Respiratory support (ventilation) 3. If catheter in place, consider CSF aspiration (10mL) to remove drug [3] | | Unintended Intrathecal Injection | Lower extremity weakness, sensory loss, hypotension occurring within minutes [3] | 1. Resuscitation as needed 2. Consider CSF drainage if large volume injected 3. Supportive care until block resolves | | Allergic Reaction | Urticaria, pruritus, bronchospasm, angioedema (rare with chloroprocaine) [4] | 1. Epinephrine administration 2. Antihistamines 3. Corticosteroids |

Contraindications and Precautions

Absolute Contraindications:

- Patient refusal [6]

- Infection at injection site [6]

- Known allergy to ester local anesthetics or PABA [1]

- Increased intracranial pressure [6]

Relative Contraindications:

- Uncorrected coagulopathy or therapeutic anticoagulation [6]

- Severe hypovolemia or hemodynamic instability

- Anatomic abnormalities that compromise technical performance [6]

Important Precautions:

- Chloroprocaine is incompatible with caustic alkalis, silver salts, iodine, and iodides [3]

- Solutions should be inspected for discoloration or particulate matter before use [3]

- Do not use if solution contains undissolved material, even if it redissolves with shaking [3]

- Store in original containers protected from direct sunlight due to photosensitivity [3]

Research Applications and Methodologies

Clinical Trial Considerations

For researchers investigating chloroprocaine test dose efficacy, several methodological considerations are essential:

Outcome Measures:

- Primary endpoints: Sensitivity and specificity for detecting intravascular/intrathecal placement

- Secondary endpoints: Time to onset of sensory/motor block, hemodynamic changes, adverse event rates

Standardized Assessment Tools:

- Sensory block: Pinprick test every 2 minutes until readiness for surgery [5]

- Motor block: Bromage scale (0=no block to 3=complete block) [5]

- Hemodynamic monitoring: Document hypotension (SBP decrease >30% from baseline) and bradycardia (HR <45 bpm) [5]

Sample Size Considerations:

- Based on the relatively low incidence of unintentional intravascular placement (1-2%), large sample sizes may be required for adequately powered studies

- Multi-center collaborations are often necessary to achieve sufficient statistical power

Analytical Methodologies

For pharmacokinetic studies of chloroprocaine:

- Sample collection: Venous blood samples at baseline, 5, 10, 30, and 60 minutes post-injection [5]

- Sample processing: Immediate centrifugation at 4°C with esterase inhibitors in collection tubes [5]

- Analytical techniques: Validated LC-MS/MS methods for chloroprocaine and metabolite quantification [5]

- Urine collection: First postoperative urine for metabolite analysis [5]

Conclusion

Chloroprocaine represents an excellent choice for epidural test dosing due to its rapid onset, short duration, and favorable safety profile. The standardized test dose procedure using 3 mL of 3% or 5 mL of 2% preservative-free chloroprocaine provides a critical safety check before administering therapeutic doses. The fast metabolism by plasma cholinesterase significantly reduces the risk of systemic toxicity compared to other local anesthetics, making it particularly valuable in vulnerable populations such as obstetric patients.

Ongoing research continues to refine test dose methodologies and validate the efficacy of chloroprocaine for detecting catheter misplacement. Future directions include optimizing epinephrine-containing formulations for enhanced detection of intravascular injection and establishing standardized protocols for special populations. Through adherence to these evidence-based application notes and protocols, clinicians and researchers can maximize patient safety while utilizing the unique pharmacological properties of chloroprocaine in epidural anesthesia.

References

- 1. Chloroprocaine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Chloroprocaine: Package Insert / Prescribing Information [drugs.com]

- 3. Nesacaine Dosage Guide - Drugs.com [drugs.com]

- 4. Nesacaine, Clorotekal (chloroprocaine) dosing, indications ... [reference.medscape.com]

- 5. Spinal anaesthesia with Chloroprocaine HCl 1% for elective lower... [bmcanesthesiol.biomedcentral.com]

- 6. Epidural Anesthesia - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Chloroprocaine for Brachial Plexus Block

Introduction and Mechanism of Action

Chloroprocaine is a short-acting ester local anesthetic with distinctive pharmacological properties that make it valuable for brachial plexus blocks, particularly in outpatient and short-duration surgical procedures. The drug functions by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses and producing anesthesia [1]. Chloroprocaine's molecular structure differs from procaine only by the presence of a chlorine atom on the benzene ring, which contributes to its enhanced potency compared to procaine [2].

The pharmacological profile of chloroprocaine is characterized by several key properties that influence its clinical application. Despite having a high pKa (8.7), which typically correlates with slower onset for local anesthetics, chloroprocaine demonstrates a rapid onset of action due to its low systemic toxicity potential, which allows administration of higher doses that create a large diffusion gradient to drive quick onset [1]. The drug has the lowest protein binding and lowest lipid solubility among clinically used local anesthetics, contributing to its short duration of action and making it ideal for procedures where early recovery is desirable [1]. Chloroprocaine is rapidly metabolized in plasma by pseudocholinesterase-mediated hydrolysis of the ester linkage, resulting in an exceptionally short in vitro plasma half-life of approximately 21-25 seconds in adults and 43 seconds in neonates, which significantly reduces the risk of systemic toxicity [1] [3].

Clinical Applications and Evidence Base

Advantages in Brachial Plexus Block

Chloroprocaine offers several distinct advantages when utilized for brachial plexus blockade. Its rapid onset profile provides clinical efficiency, with one randomized controlled trial demonstrating significantly faster onset times compared to lidocaine when both were combined with bupivacaine for interscalene blocks [4]. The rapid metabolism by plasma pseudocholinesterase creates a favorable safety profile with reduced risk of systemic toxicity, making it particularly valuable in high-risk populations including obstetric patients and those with comorbidities [1] [2]. This rapid metabolism also facilitates sequential bilateral procedures, as demonstrated in a case report where chloroprocaine was successfully used for bilateral brachial plexus blocks with minimal risk of toxicity accumulation [5].

The drug's short duration of action (typically 30-60 minutes without vasoconstrictors) makes it ideally suited for ambulatory surgery settings where early discharge is prioritized [2] [3]. Chloroprocaine effectively provides surgical anesthesia for upper extremity procedures from the shoulder to the hand when administered via appropriate brachial plexus approaches [6]. Clinical studies have confirmed that chloroprocaine produces effective blockade while allowing predictable return of motor and sensory function within a defined timeframe, enhancing postoperative management in fast-track surgical pathways [4] [5].

Clinical Evidence Summary

Table 1: Clinical Evidence for Chloroprocaine in Brachial Plexus Block

| Study Type | Comparison | Onset Time | Duration | Key Findings |

|---|---|---|---|---|

| Randomized Controlled Trial [4] | 3% chloroprocaine + 0.5% bupivacaine vs. 2% lidocaine + 0.5% bupivacaine | Median time to motor block: 90s (chloroprocaine) vs. 180s (lidocaine) | Not specified for chloroprocaine alone | Significantly faster onset with chloroprocaine combination; 100% success rate at 10 min vs. 71% with lidocaine |

| Case Report [5] | Bilateral brachial plexus block with chloroprocaine | Adequate for surgery within 6-12 minutes | Surgery completed within 2.5 hours | Successful bilateral sequential blocks without toxicity; 450mg chloroprocaine used infraclavicularly |

| Pharmacokinetic Data [1] [2] | Chloroprocaine metabolism profile | 6-12 minutes | 30-60 min (without epinephrine); 60-90 min (with epinephrine) | Rapid hydrolysis by pseudocholinesterase (in vitro half-life: 21-25s) |

Experimental Protocols and Methodologies

Ultrasound-Guided Interscalene Block with Chloroprocaine

Materials and Equipment:

- High-frequency linear ultrasound transducer (>10 MHz)

- Preservative-free chloroprocaine (2% or 3% concentration)

- Chlorhexidine 2% or povidone-iodine skin disinfectant

- 10-20mL syringe with extension tubing

- Short-bevel block needle (10cm, 18-22G)

- Sterile ultrasound probe cover and gel

- Standard vital sign monitoring equipment [6]

Procedure:

- Obtain informed consent and position the patient supine with head turned slightly to the contralateral side.

- Apply standard monitors (noninvasive blood pressure, ECG, pulse oximetry) and establish IV access.

- Disinfect the skin over the posterolateral aspect of the neck using chlorhexidine 2% or povidone-iodine.

- Place the high-frequency linear transducer parallel to the skin surface between the anterior and middle scalene muscles to identify the brachial plexus roots/trunks.

- Using real-time ultrasound guidance, insert the block needle and advance toward the brachial plexus using an in-plane technique.

- After negative aspiration, slowly inject 15-30mL of 3% chloroprocaine solution while observing for adequate spread around the neural structures.

- Monitor for onset of sensory and motor blockade, typically within 6-12 minutes [6] [3].

Comparative Study Protocol: Chloroprocaine vs. Lidocaine

Study Design: A randomized, prospective, double-blind methodology as described by the comparative trial of chloroprocaine/bupivacaine versus lidocaine/bupivacaine combinations [4].

Methodological Details:

- Patient Population: 30 patients scheduled for shoulder arthroscopy

- Group Allocation: Randomization into two groups (15 patients each)

- Intervention Group: Received 3% 2-chloroprocaine with bicarbonate and epinephrine, immediately followed by 0.5% bupivacaine with epinephrine

- Control Group: Received 2% lidocaine instead of 3% 2-chloroprocaine, with identical bupivacaine follow-up

- Blinding: Double-blind design with identical packaging and administration procedures

- Assessment: Motor and sensory block evaluated every 15 seconds

- Primary Endpoint: Time to complete motor block

- Statistical Analysis: Time-to-event (survival) analysis tests [4]

Outcome Measures:

- Sensory and motor onset times

- Success rate of complete blockade at 5, 10, and 60-minute intervals

- Duration of surgical anesthesia

- Time to resolution of motor and sensory function

- Adverse event profile

Formulation and Dosing Specifications

Recommended Dosing Regimens

Table 2: Chloroprocaine Dosing for Brachial Plexus Block

| Parameter | Specification | Additional Notes |

|---|---|---|

| Available Concentrations | 1%, 2%, 3% preservative-free solutions | 3% typically used for brachial plexus blocks [2] [3] |

| Recommended Volume | 30-40mL of 2% solution (600-800mg) for adult brachial plexus block | Dosing should be adjusted based on patient factors and surgical requirements [2] |

| Maximum Dose (without epinephrine) | 11mg/kg, not to exceed 800mg | Total dose calculation must account for all injection sites [1] [2] |

| Maximum Dose (with epinephrine) | 14mg/kg, not to exceed 1000mg | Epinephrine concentration typically 1:200,000 [1] [2] |

| Onset Time | 6-12 minutes | Varies with technique, concentration, and use of adjuvants [2] [3] |

| Duration (without epinephrine) | 30-60 minutes | Duration is procedure- and patient-dependent [2] |

| Duration (with epinephrine) | 60-90 minutes | Epinephrine prolongs duration by reducing systemic absorption [2] |

Combination Therapies and Adjuvants

The addition of vasoconstrictors such as epinephrine (typically 1:200,000 concentration) serves multiple purposes: prolongation of anesthetic duration, reduction of systemic absorption, and providing an intravascular injection warning system through tachycardia detection [2] [3]. Sodium bicarbonate is frequently added to chloroprocaine solutions (e.g., 2mL per 15mL of 3% chloroprocaine) to accelerate onset by increasing the proportion of non-ionized drug that can cross nerve membranes [5].

Research has demonstrated that combining chloroprocaine with bupivacaine provides both rapid onset and prolonged duration, making this combination strategy valuable for procedures requiring extended anesthesia beyond chloroprocaine's inherent short duration [4]. Recent evidence also supports the use of α-2 agonists such as clonidine with chloroprocaine, with one study demonstrating that the addition of clonidine to 1% chloroprocaine significantly prolonged both sensory and motor blockade while accelerating onset times [7].

Safety Considerations and Contraindications

Adverse Effect Profile

Chloroprocaine shares the toxic potentials common to all local anesthetics, with precautions required to avoid adverse reactions. The most common adverse effects include procedure-related injection pain, while neuroaxial techniques may cause hypotension, bradycardia, nausea, and headache [1]. Although rare, methemoglobinemia has been reported with local anesthetic use, particularly in susceptible populations including those with glucose-6-phosphate dehydrogenase deficiency, congenital methemoglobinemia, infants under six months, and patients exposed to oxidizing agents [3].

Formulation-specific considerations are important, as some chloroprocaine solutions contain sodium metabisulfite preservative that may cause allergic-type reactions including anaphylactic symptoms and life-threatening asthmatic episodes in susceptible individuals, particularly those with asthma [3]. Historical concerns about neurotoxicity primarily involved formulations with preservatives (sodium bisulfite and disodium EDTA), but contemporary preservative-free formulations have significantly improved the safety profile [1].

Contraindications and Precautions

Absolute contraindications to chloroprocaine include known hypersensitivity to para-aminobenzoic acid (PABA), a metabolite of ester local anesthetics [1] [2]. Additional contraindications include active infection or abscess at the injection site and patient refusal [6]. Specific formulations containing preservatives should not be used for epidural or caudal anesthesia [2].

Special precautions apply to patients with pseudocholinesterase deficiency, as this may potentially prolong metabolism, though the clinical significance remains uncertain due to chloroprocaine's alternative metabolic pathways [1]. Brachial plexus blocks using the interscalene approach specifically carry risk of phrenic nerve involvement and should be used cautiously in patients with significant respiratory compromise [6] [5]. As with all local anesthetics, chloroprocaine should be administered only by clinicians trained in diagnosis and management of local anesthetic systemic toxicity (LAST), with resuscitative equipment and medications immediately available [3].

Diagrams and Workflow

Clinical Decision Pathway for Chloroprocaine Use

Pharmacological Properties and Metabolic Pathway

Conclusion and Future Directions

Chloroprocaine represents a valuable option for brachial plexus blockade, particularly in the context of ambulatory surgery and settings where rapid recovery is prioritized. Its distinctive pharmacological profile—characterized by rapid onset, short duration, and favorable safety characteristics—makes it uniquely suited for modern fast-track anesthesia pathways. The drug's rapid metabolism significantly reduces the risk of systemic toxicity compared to longer-acting alternatives, permitting its use in higher doses and potentially in bilateral applications with appropriate timing [5].

Future research directions should focus on optimizing combination regimens with longer-acting local anesthetics to balance rapid onset with prolonged duration while maintaining safety margins. Further investigation is warranted regarding the use of novel adjuvants with chloroprocaine to extend its therapeutic window without compromising its favorable recovery profile. Additional clinical validation is needed for emerging applications such as continuous catheter techniques and specialized populations including pediatric patients. As outpatient surgical volumes continue to grow, chloroprocaine's role in regional anesthesia is likely to expand, particularly with ongoing developments in ultrasound guidance that enhance precision and reduce required volumes for effective blockade.

References

- 1. Chloroprocaine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Hydrochloride Monograph for... - Drugs.com Chloroprocaine [drugs.com]

- 3. Chloroprocaine Hydrochloride Injection, USP [labeling.pfizer.com]

- 4. A randomized, prospective, double-blind trial comparing ... [pubmed.ncbi.nlm.nih.gov]

- 5. Bilateral Brachial Using Plexus For Surgery... Block Chloroprocaine [dovepress.com]

- 6. Brachial Plexus Block Techniques - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. of 1% Comparison Alone to 1% Chloroprocaine ... Chloroprocaine [zenodo.org]

Comprehensive Application Notes and Protocols for Chloroprocaine Ophthalmic Formulation in Ocular Surface Anesthesia

Introduction and Clinical Significance

Chloroprocaine represents a significant advancement in ocular surface anesthesia with the recent FDA approval of a dedicated ophthalmic formulation in September 2022 [1]. As an ester-based local anesthetic, chloroprocaine offers a favorable pharmacological profile characterized by rapid onset and short duration of action, making it particularly suitable for brief ophthalmic procedures where extended corneal anesthesia is undesirable [1] [2]. The introduction of a standardized 3% ophthalmic formulation addresses a critical need in ophthalmic practice for a reliable topical anesthetic that balances effective anesthesia with an enhanced safety profile compared to existing alternatives [3] [1].

The significance of chloroprocaine in ophthalmic applications extends beyond its anesthetic properties to its metabolic characteristics. As an ester-linked anesthetic, chloroprocaine undergoes rapid hydrolysis by both plasma pseudocholinesterases and nonspecific ocular esterases, resulting in minimal systemic absorption and reduced potential for toxicity [1] [2]. This metabolic pathway distinguishes it from amide-linked alternatives and provides a pharmacological rationale for its favorable safety profile in ocular applications, particularly in patients with compromised hepatic function who may poorly metabolize amide-based anesthetics [2].

Clinical Formulation and Pharmacological Properties

Formulation Specifications

The ophthalmic formulation of chloroprocaine is available as a 3% solution specifically designed for topical ocular administration [3]. This concentration has been determined through clinical studies to provide effective surface anesthesia while maintaining an acceptable safety margin. The formulation is presented as a sterile, preservative-free solution intended for single-patient use only, minimizing the risk of contamination and potential allergic responses [3]. Each unit contains the active ingredient chloroprocaine hydrochloride in an isotonic vehicle that maintains physiological compatibility with ocular tissues, thereby reducing the potential for epithelial toxicity that has been associated with other topical anesthetics like tetracaine and proparacaine [2].

Table 1: Chloroprocaine Ophthalmic Formulation Specifications

| Parameter | Specification | Clinical Significance |

|---|---|---|

| Concentration | 3% | Optimized for effective anesthesia with favorable safety profile |

| Recommended Dosage | 3 drops topically as needed | Sufficient for most ocular procedures |

| Onset of Action | 2-3 minutes | Rapid initiation allows for efficient procedural workflow |

| Duration of Effect | 15-60 minutes | Suitable for brief to moderate-length procedures |

| Storage Conditions | 15°C to 25°C (59°F to 77°F) | Maintains stability and sterility |

| Special Handling | Single-patient use only; discard after use | Prevents contamination and infection |

Mechanism of Action

Chloroprocaine exerts its anesthetic effect through a well-characterized voltage-gated sodium channel blockade mechanism. The drug primarily binds to the alpha subunit on the cytoplasmic region of voltage-gated sodium channels in neuronal membranes, thereby inhibiting sodium influx during action potential generation [1]. This action results in a decrease in the rate of depolarization, effectively raising the threshold for electrical excitation in sensory nerves and preventing the propagation of nerve impulses [1]. The progression of anesthesia follows a characteristic pattern based on nerve fiber diameter, myelination, and conduction velocity, with loss of function occurring sequentially in the following order: (1) pain sensation, (2) temperature perception, (3) touch sensitivity, (4) proprioception, and finally (5) skeletal muscle tone [1].